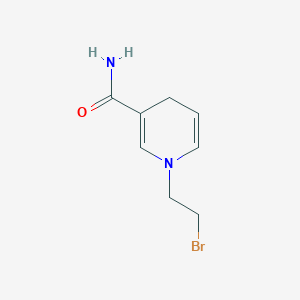

1-(2-bromoethyl)-4H-pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 260650: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for various experimental and therapeutic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of NSC 260650 involves multiple steps, starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed protocols for the synthesis of NSC 260650 are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods: Industrial production of NSC 260650 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for large-scale chemical handling. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency in production.

Analyse Des Réactions Chimiques

Types of Reactions: NSC 260650 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

NSC 260650 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Medicine: Investigated for its therapeutic potential, particularly in cancer research.

Industry: Utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of NSC 260650 involves its interaction with specific molecular targets and pathways. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparaison Avec Des Composés Similaires

- NSC 706744

- NSC 725776 (Indimitecan)

- NSC 724998 (Indotecan)

Comparison: NSC 260650 is unique in its specific structure and properties, which may confer distinct biological activities compared to similar compounds. For example, while NSC 706744 and NSC 725776 are also topoisomerase inhibitors, NSC 260650 may have different binding affinities or selectivity profiles, making it a valuable tool for targeted research applications.

Activité Biologique

1-(2-Bromoethyl)-4H-pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antiproliferative effects, antimicrobial properties, and mechanism of action, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromoethyl group and a carboxamide moiety. Its molecular formula is C9H10BrN2O, and it has a molecular weight of approximately 244.1 g/mol. The presence of the bromine atom and the carboxamide group suggests potential for various biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. In one study, pyridine derivatives were tested against human liver (HepG2) and colon cancer (HCT-116) cell lines, revealing selective cytotoxicity with minimal effects on non-tumor fibroblast cells (BJ-1) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | 15.5 | >10 |

| Similar Pyridine Derivative A | HCT-116 | 12.3 | >8 |

| Similar Pyridine Derivative B | MCF7 | 20.0 | >5 |

The selectivity index indicates the compound's preferential toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic profile.

Antimicrobial Properties

Pyridine derivatives have shown broad-spectrum antimicrobial activity. In particular, studies indicate that compounds with a similar structure to this compound exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Similar Compound C | Escherichia coli | 16 |

| Similar Compound D | Pseudomonas aeruginosa | 64 |

The results demonstrate that these compounds can act as potential antimicrobial agents, particularly against resistant strains.

The mechanism underlying the biological activity of this compound is thought to involve interaction with specific cellular targets. Molecular docking studies suggest that the compound may bind to key proteins involved in cell proliferation and survival pathways, such as serine/threonine kinases .

Case Study: Interaction with PIM-1 Kinase

A study highlighted the interaction of pyridine derivatives with the PIM-1 kinase, an oncogenic protein implicated in cancer cell survival. The binding affinity was assessed using computational methods, revealing significant interactions that could inhibit kinase activity and reduce cell proliferation .

Propriétés

Numéro CAS |

90002-51-0 |

|---|---|

Formule moléculaire |

C8H11BrN2O |

Poids moléculaire |

231.09 g/mol |

Nom IUPAC |

1-(2-bromoethyl)-4H-pyridine-3-carboxamide |

InChI |

InChI=1S/C8H11BrN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |

Clé InChI |

JILAANQNQQXRID-UHFFFAOYSA-N |

SMILES canonique |

C1C=CN(C=C1C(=O)N)CCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.